1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its unique structure, which includes a hydroxyl group, a methylphenyl group, and a phenyl group attached to a pyridinone ring
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with hydroxylamine hydrochloride to yield the desired pyridinone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be compared with similar compounds such as:
2-Hydroxy-4-phenylpyridine: Lacks the methylphenyl group, resulting in different reactivity and applications.
4-Hydroxy-2-phenylpyridine: Lacks the methylphenyl group and has a different substitution pattern on the pyridine ring.
6-Phenyl-2-pyridinol: Lacks the methylphenyl group and has a hydroxyl group at a different position
Eigenschaften
CAS-Nummer |
71637-93-9 |
---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
1-hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)18-12-16(20)11-17(19(18)21)14-5-3-2-4-6-14/h2-12,21H,1H3 |
InChI-Schlüssel |
IGBIJQWZKURLHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.